Home > Products > Screening Compounds P23464 > Inflammasome Inhibitor 4b
Inflammasome Inhibitor 4b -

Inflammasome Inhibitor 4b

Catalog Number: EVT-10961608
CAS Number:
Molecular Formula: C16H19N2NaO5S
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Inflammasome Inhibitor 4b is classified as a small molecule inhibitor derived from chemical modifications aimed at disrupting NLRP3 activation. It belongs to a broader class of compounds that target inflammasomes, which are multi-protein complexes that mediate inflammatory responses. The specific structural characteristics and synthesis methods of Inflammasome Inhibitor 4b distinguish it from other inhibitors in this category.

Synthesis Analysis

Methods and Technical Details

The synthesis of Inflammasome Inhibitor 4b involves several key steps:

  1. Design: Computational modeling techniques are employed to identify potential chemical structures that can effectively inhibit NLRP3 activity.
  2. Reagents: Common reagents include various aniline derivatives and chloroalkyl isocyanates, which react to form intermediate compounds.
  3. Cyclization: Base-mediated cyclization is used to form the core structure of the inhibitor, followed by further reactions with arylsulfonyl chlorides to yield the final product.

The synthesis process is optimized for yield and purity, utilizing techniques such as high-performance liquid chromatography for purification.

Molecular Structure Analysis

Structure and Data

The molecular structure of Inflammasome Inhibitor 4b can be characterized by its specific functional groups that enhance its binding affinity to the NLRP3 inflammasome. Key features include:

  • Core Structure: A benzoxathiole backbone that provides stability and reactivity.
  • Functional Groups: Alkyl groups that facilitate interaction with the ATPase domain of NLRP3, crucial for inhibiting its activity.

Data from spectroscopic analysis (e.g., nuclear magnetic resonance spectroscopy and mass spectrometry) confirm the identity and purity of Inflammasome Inhibitor 4b.

Chemical Reactions Analysis

Reactions and Technical Details

Inflammasome Inhibitor 4b undergoes specific chemical reactions that are essential for its mechanism of action:

  • Alkylation Reaction: The inhibitor acts through alkylating interactions with cysteine residues in the NLRP3 protein, leading to a decrease in ATPase activity.
  • Inhibition Mechanism: By impairing ATPase activity, Inflammasome Inhibitor 4b prevents the assembly of the NLRP3 inflammasome complex, thereby reducing the secretion of pro-inflammatory cytokines.

These reactions are critical for understanding how Inflammasome Inhibitor 4b modulates inflammatory pathways.

Mechanism of Action

Process and Data

The mechanism of action of Inflammasome Inhibitor 4b involves several steps:

  1. Binding: The inhibitor binds to the ATPase domain of NLRP3, leading to alkylation.
  2. Disruption: This binding disrupts the conformational changes necessary for inflammasome assembly.
  3. Caspase Activation: By inhibiting NLRP3, Inflammasome Inhibitor 4b decreases the activation of caspase-1, which is responsible for processing interleukin-1 beta and interleukin-18.

Data from cellular assays demonstrate that treatment with Inflammasome Inhibitor 4b significantly reduces levels of these cytokines in response to various inflammatory stimuli.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Inflammasome Inhibitor 4b exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately X g/mol (exact value needs to be determined based on synthesis).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide, with limited solubility in water.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's suitability for in vivo studies and potential therapeutic applications.

Applications

Scientific Uses

Inflammasome Inhibitor 4b has significant applications in scientific research:

  • Inflammatory Disease Models: Used to study mechanisms underlying diseases such as rheumatoid arthritis, type 2 diabetes, and neurodegenerative disorders by modulating inflammasome activity.
  • Drug Development: Serves as a lead compound for developing new therapies targeting NLRP3-related conditions, with ongoing research into its efficacy and safety profiles.
  • Biomarker Studies: Helps identify biomarkers associated with inflammasome activation in various disease states, enhancing our understanding of disease mechanisms.
Introduction to NLRP3 Inflammasome Biology and Therapeutic Targeting

NLRP3 Inflammasome Complex: Structural Components and Functional Domains

The nucleotide-binding oligomerization domain (NOD)-like receptor protein 3 (NLRP3) inflammasome is a cytosolic multiprotein complex central to innate immunity. It comprises three core components: the sensor protein NLRP3, the adaptor protein apoptosis-associated speck-like protein containing a caspase activation and recruitment domain (ASC), and the effector enzyme pro-caspase-1 [1] [3]. The NLRP3 protein itself contains three critical domains:

  • An N-terminal pyrin domain (PYD) that recruits ASC via homotypic PYD-PYD interactions
  • A central NACHT domain (named after NAIP, CIITA, HET-E, and TP1) that exhibits adenosine triphosphatase (ATPase) activity and facilitates oligomerization
  • C-terminal leucine-rich repeats (LRRs) that sense pathogen-associated molecular patterns and damage-associated molecular patterns [3] [4].

Inactive NLRP3 exists in an autoinhibited state, where the LRR domain folds over the NACHT domain, preventing spontaneous oligomerization. Cryoelectron microscopy studies reveal that dormant NLRP3 can form a double-ring cage structure, with the PYD domain sequestered internally to prevent aberrant activation [4]. Upon activation, conformational changes expose the PYD, enabling ASC recruitment. ASC then polymerizes into filamentous structures ("specks"), which bind pro-caspase-1 via caspase activation and recruitment domain interactions, triggering its autoproteolytic activation [3].

Table 1: Core Structural Components of the NLRP3 Inflammasome

ComponentDomain ArchitectureFunctional Role
NLRP3PYD-NACHT-LRRSensor protein that oligomerizes upon activation
ASCPYD-CARDAdaptor that bridges NLRP3 and pro-caspase-1
Pro-caspase-1CARD-p20/p10Effector protease that cleaves pro-inflammatory cytokines and gasdermin D

Canonical and Non-canonical Activation Pathways in Innate Immunity

NLRP3 inflammasome activation occurs through distinct pathways:

Canonical Pathway:This process requires two sequential signals:

  • Priming Signal: Pathogen-associated molecular patterns (e.g., bacterial lipopolysaccharides) or cytokines (e.g., tumor necrosis factor-α) activate Toll-like receptors or cytokine receptors, leading to nuclear factor kappa-light-chain-enhancer of activated B cells-mediated transcription of NLRP3, pro-interleukin-1β, and pro-interleukin-18. Priming also induces post-translational modifications (e.g., deubiquitination) that license NLRP3 for activation [1] [3].
  • Activation Signal: Diverse stimuli including extracellular adenosine triphosphate (ATP), crystalline substances, or pore-forming toxins trigger cellular disturbances such as:
  • Potassium efflux via P2X7 receptors
  • Lysosomal rupture releasing cathepsin B
  • Mitochondrial reactive oxygen species production
  • Trans-Golgi network disassembly [1] [3] [4].These events promote NLRP3 oligomerization via NACHT domain ATPase activity and recruit the essential modulator NIMA-related kinase 7, which bridges adjacent NLRP3 subunits [3] [4].

Non-canonical Pathway:Intracellular lipopolysaccharides directly activate human caspase-4/5 or murine caspase-11. This triggers gasdermin D cleavage, inducing potassium efflux that subsequently activates the NLRP3 inflammasome [7].

Table 2: NLRP3 Inflammasome Activation Pathways

PathwayKey TriggersSensing MechanismDownstream Output
CanonicalATP, crystals, nigericinPotassium efflux, lysosomal damage, reactive oxygen speciesCaspase-1 activation, interleukin-1β/interleukin-18 maturation, pyroptosis
Non-canonicalIntracellular lipopolysaccharidesCaspase-4/5/11 activationGasdermin D cleavage, potassium efflux, NLRP3 activation

Pathophysiological Implications of Aberrant NLRP3 Activation in Human Diseases

Dysregulated NLRP3 inflammasome activity is mechanistically linked to numerous inflammatory, metabolic, and neurodegenerative disorders:

  • Atherosclerosis: Cholesterol crystals in arterial walls activate NLRP3 in macrophages, driving interleukin-1β-mediated plaque inflammation and instability. NLRP3 also promotes vascular smooth muscle cell proliferation and migration, accelerating lesion progression [1] [9].
  • Neurodegenerative Disorders: In Alzheimer’s disease, amyloid-β fibrils induce lysosomal damage and activate NLRP3 in microglia. This fosters neuroinflammation, neuronal death, and disease progression [1] [3].
  • Metabolic Diseases: In type 2 diabetes, islet amyloid polypeptide aggregates activate NLRP3, contributing to pancreatic β-cell dysfunction. NLRP3-driven inflammation also exacerbates insulin resistance in peripheral tissues [1] [8].
  • Cryopyrin-Associated Periodic Syndromes: Gain-of-function mutations in NLRP3 (e.g., p.R262W, p.D305N) cause constitutive inflammasome assembly, leading to uncontrolled interleukin-1β release and systemic inflammation [2] [6].
  • Diabetic Retinopathy: Hyperglycemia-induced mitochondrial reactive oxygen species activate NLRP3, promoting vascular leakage, retinal inflammation, and neuronal damage [8].

Table 3: Diseases Linked to NLRP3 Inflammasome Dysregulation

Disease CategorySpecific ConditionsKey NLRP3 Activators
CardiovascularAtherosclerosis, myocardial infarctionCholesterol crystals, oxidized low-density lipoprotein
NeurodegenerativeAlzheimer’s disease, Parkinson’s diseaseAmyloid-β, α-synuclein aggregates
MetabolicType 2 diabetes, non-alcoholic steatohepatitisIslet amyloid polypeptide, free fatty acids
AutoinflammatoryCryopyrin-associated periodic syndromesNLRP3 mutations (e.g., p.R262W, p.T350M)
OcularDiabetic retinopathyMitochondrial reactive oxygen species, hyperglycemia

Rationale for Targeted Inhibition of NLRP3 Signaling

The central role of NLRP3 in diverse pathologies underscores its therapeutic potential. Limitations of current anti-interleukin-1 biologics (e.g., anakinra) include:

  • Requirement for parenteral administration
  • Risk of immunosuppression
  • Incomplete efficacy in some cryopyrin-associated periodic syndromes patients [6].

Direct NLRP3 inhibitors offer mechanistic advantages:

  • Upstream Specificity: They block multiple interleukin-1-dependent and -independent effects (e.g., pyroptosis, interleukin-18 release) [5] [7].
  • Covalent Modification: Compounds like 4-octyl itaconate dicarboxypropylate NLRP3, disrupting NIMA-related kinase 7 binding and oligomerization [6] [10].
  • ATPase Inhibition: Small molecules (e.g., MCC950, JT002) bind the NLRP3 NACHT domain, preventing adenosine triphosphate hydrolysis-dependent conformational changes [2] [7].
  • Endogenous Regulation: Metabolites like 4-hydroxynonenal inhibit NLRP3 through cysteine modifications, highlighting naturally occurring control mechanisms [10].

Notably, the novel inhibitor JT002 demonstrates picomolar potency in human peripheral blood mononuclear cells and effectively suppresses neutrophilic inflammation in preclinical models of cryopyrin-associated periodic syndromes and asthma [7]. Bispecific antibodies targeting both NLRP3 and interleukin-1 receptor have shown efficacy in reducing atherosclerosis in apolipoprotein E-deficient mice, further validating this approach [9]. These advancements underscore the transition from biological to targeted small-molecule therapies for NLRP3-driven pathologies.

Properties

Product Name

Inflammasome Inhibitor 4b

IUPAC Name

sodium;(3,5-dimethylphenyl)-[[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylcarbamoyl]azanide

Molecular Formula

C16H19N2NaO5S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C16H20N2O5S.Na/c1-10-5-11(2)7-13(6-10)17-15(19)18-24(21,22)14-8-12(9-23-14)16(3,4)20;/h5-9,20H,1-4H3,(H2,17,18,19);/q;+1/p-1

InChI Key

CRCJPDAMPOLGQC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)[N-]C(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.